molecular formula C18H19Cl3N2O4S2 B4876841 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B4876841
M. Wt: 497.8 g/mol
InChI Key: UVYGFPHZEFMPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide, also known as TCS PIM1, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes.

Mechanism of Action

2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 inhibits the activity of the PIM1 kinase by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, which are involved in the regulation of cell growth and survival. 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has also been shown to induce autophagy in cancer cells, which is a process that involves the degradation of cellular components to maintain cellular homeostasis. Additionally, 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has several advantages as a tool for scientific research. It is a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.
However, there are also limitations to the use of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all cell types or in all stages of cancer development. Additionally, 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 may have off-target effects, which could lead to unintended consequences in lab experiments.

Future Directions

There are several future directions for the use of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 in scientific research. One direction is to further explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its role in other biological processes, such as inflammation and immune function. Additionally, there is potential for the development of new inhibitors that are more selective and potent than 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1, which could lead to more effective treatments for cancer and other diseases.
Conclusion
In conclusion, 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. It has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action underlying these processes. 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has several advantages as a tool for scientific research, but there are also limitations to its use in lab experiments. There are several future directions for the use of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 in scientific research, including further exploration of its potential as a therapeutic agent and investigation of its role in other biological processes.

Synthesis Methods

The synthesis of 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 involves several steps, including the reaction of 4-bromo-2,5-dichlorobenzenesulfonamide with 4-[(2-methyl-1-piperidinyl)sulfonyl]aniline in the presence of a palladium catalyst. This is followed by the reaction of the resulting intermediate with 2,4,5-trichlorobenzenesulfonyl chloride to yield 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1. The synthesis method has been optimized to produce high yields of pure 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1, making it a viable compound for scientific research.

Scientific Research Applications

2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has been shown to have a significant impact on various biological processes, including cancer cell proliferation, apoptosis, and autophagy. It has been found to be a potent inhibitor of the PIM1 kinase, which is involved in the regulation of cell growth and survival. 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 has also been shown to inhibit the activity of other kinases, including AKT and mTOR, which are also involved in the regulation of cell growth and survival. These properties make 2,4,5-trichloro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide PIM1 a valuable tool for studying the mechanisms of action underlying these processes and for developing new therapies for cancer and other diseases.

properties

IUPAC Name

2,4,5-trichloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O4S2/c1-12-4-2-3-9-23(12)29(26,27)14-7-5-13(6-8-14)22-28(24,25)18-11-16(20)15(19)10-17(18)21/h5-8,10-12,22H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGFPHZEFMPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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